![molecular formula C21H23NO4 B2661125 Fmoc-Deg-OH CAS No. 218926-46-6](/img/structure/B2661125.png)
Fmoc-Deg-OH
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Overview
Description
Fmoc-Deg-OH is a compound with the molecular formula C21H23NO4 . It is used in peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides .
Synthesis Analysis
Fmoc-Deg-OH is synthesized using standard Fmoc chemistry . The process involves the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal by a coupling agent, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of Fmoc-Deg-OH consists of 21 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-Deg-OH include deprotection, activation, and coupling reactions . The Fmoc group is removed under mildly basic conditions, and the resulting dibenzofulvene (Dbf) intermediate is immediately trapped by a secondary amine to form stable adducts .
Scientific Research Applications
- Fmoc-Deg-OH is a building block for self-assembling peptides. When combined with other Fmoc-protected amino acids, it forms supramolecular nanostructures that can lead to hydrogel formation . These hydrogels have potential applications in tissue engineering due to their remarkable mechanical rigidity and tunability .
- The Fmoc-FF dipeptide, derived from Fmoc-Deg-OH, can form stable supramolecular hydrogels. These hydrogels serve as versatile scaffolds for tissue engineering, supporting cell adhesion and growth .
- Additionally, Fmoc-Deg-OH derivatives have been used to create self-supporting hydrogels with potential biomedical applications .
Peptide Hydrogel Formation
Biomedical Scaffolds
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Fmoc-Deg-OH is not available in the retrieved sources, general safety measures for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Future research directions for Fmoc-Deg-OH and similar compounds include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . Another area of interest is the use of Fmoc-Deg-OH in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups .
properties
IUPAC Name |
2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUABWLRFIOIRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
218926-46-6 |
Source
|
Record name | 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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